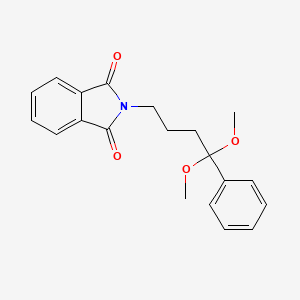![molecular formula C17H17ClN2O3 B2612738 {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate CAS No. 387864-60-0](/img/structure/B2612738.png)
{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000002622083 .
Synthesis Analysis
The synthesis of carbamates, such as “{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate”, can be achieved through carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis
The molecular structure of “{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate” is complex. It contains multiple bonds, aromatic bonds, and rotatable bonds . The compound also includes various functional groups such as esters and secondary amides .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Catalysts for Isoxazolone Synthesis: The compound {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate has been investigated for its catalytic activity in the synthesis of isoxazolone-type heterocycles. Researchers impregnated silver nanoparticles (Ag) onto commercial support oxides (Al₂O₃, CeO₂, and MgO). The catalysts Ag–Al₂O₃, Ag–MgO, and Ag–CeO₂ were evaluated in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule. Notably, all catalysts exhibited yields up to 60%, with Ag–CeO₂ achieving an impressive 94% yield, adhering to green chemistry principles .
Chromophores and Material Science
Novel Chromophore Synthesis: Another intriguing application lies in the synthesis of a new chromophore: 4-[4-(4-dimethylamino-phenyl)buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate (DACSC). This compound features extended π-conjugation and has potential applications in material science. Nucleation and solubility studies were conducted to identify suitable solvent systems for material growth .
Spectroscopy and Theoretical Investigations
Characterization and Photophysical Properties: Researchers have characterized {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate through various spectra (FT-IR, UV–vis, and 1H-NMR). Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) were employed to investigate electronic, structural, reactivity, and photovoltaic properties. These theoretical insights contribute to understanding the compound’s behavior and potential applications .
Eigenschaften
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-20(2)15-8-6-14(7-9-15)19-16(21)11-23-17(22)12-4-3-5-13(18)10-12/h3-10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRYGEYVEKTDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612658.png)
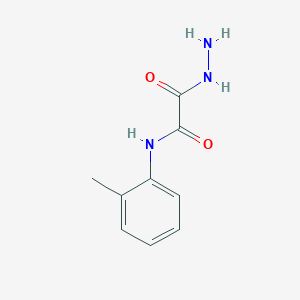

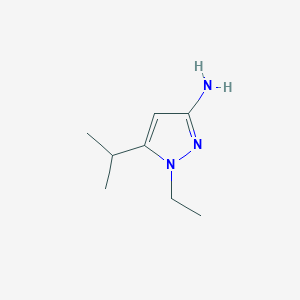
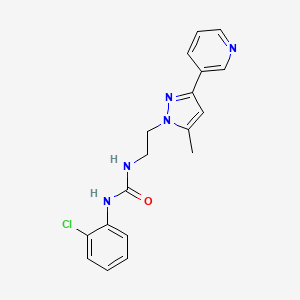
![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)
![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)
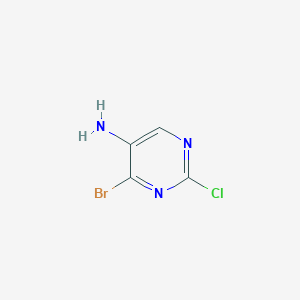

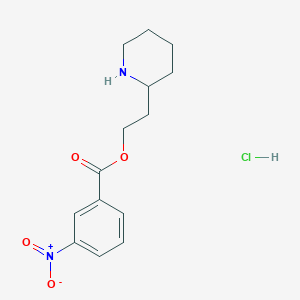
![2-[[5-Propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2612674.png)

